Ditc-xac belongs to the class of xanthine derivatives, which are known for their roles in modulating various biochemical pathways through adenosine receptor interactions. It is classified as a trifunctional ligand due to its ability to bind multiple targets and facilitate radioiodination processes for research purposes .
The synthesis of Ditc-xac involves several chemical reactions:
The yields reported for various derivatives of Ditc-xac range from 56% to 80% depending on specific reaction conditions such as temperature and solvent ratios .
The molecular structure of Ditc-xac is characterized by a complex arrangement that includes:
Feature | Description |
---|---|
Molecular Formula | C31H42N10O4S2 |
Molecular Weight | 712.8 g/mol |
Melting Point | 186–188 °C |
UV Absorption Peaks | 248 nm, 272 nm, 310 nm |
Ditc-xac can undergo various chemical reactions:
These reactions are crucial for modifying Ditc-xac for specific applications in biochemical research .
Ditc-xac acts primarily as an antagonist at the A1 adenosine receptor. Its mechanism involves:
This mechanism is pivotal in understanding how Ditc-xac can modulate physiological responses mediated by adenosine receptors .
Ditc-xac has several scientific applications:
The versatility of Ditc-xac makes it a valuable compound in pharmacological research aimed at understanding receptor dynamics and developing new therapeutic agents .
Adenosine receptors represent a class of purinergic G protein-coupled receptors (GPCRs) that modulate diverse physiological processes, including cardiovascular function, neurotransmission, and metabolic regulation. Among the four adenosine receptor subtypes (A~1~, A~2A~, A~2B~, and A~3~), the A~1~ adenosine receptor holds particular pharmacological significance due to its high abundance in the brain, heart, and adipose tissue, where it mediates inhibitory effects such as reduced neuronal excitability, cardiac contractility, and lipolysis. The A~1~ receptor couples predominantly to G~i/o~ proteins, leading to adenylate cyclase inhibition and decreased cyclic adenosine monophosphate production. This receptor's profound physiological impact has driven extensive research into developing selective ligands, with irreversible antagonists emerging as critical tools for receptor characterization and mechanistic studies [4].
The pursuit of irreversible adenosine receptor antagonists originated from the need for precise pharmacological tools to investigate receptor distribution, density, and function without equilibrium constraints. Early efforts focused on modifying the xanthine core structure—the prototypical adenosine antagonist scaffold exemplified by caffeine and theophylline. Initial breakthroughs emerged in the 1980s with the development of 8-phenylxanthine derivatives bearing reactive functional groups capable of forming covalent bonds with nucleophilic residues within the adenosine receptor binding pocket [4] [6].
A pivotal advancement came with the synthesis of 8-cyclopentyl-1,3-dipropylxanthine (DPCPX), a highly selective A~1~ antagonist that served as the foundation for irreversible analogues. Researchers functionalized DPCPX with chemically reactive moieties, including fluorosulfonyl groups (as in FSCPX: 8-cyclopentyl-N³-[3-(4-(fluorosulfonyl)benzoyloxy)propyl]-N¹-propylxanthine) and isothiocyanate groups, designed to target nucleophilic amino acid side chains (e.g., lysine, cysteine) in the receptor [6] [9]. FSCPX demonstrated potent, concentration-dependent, and irreversible blockade of A~1~ receptors in cardiac tissue, shifting agonist concentration-response curves rightward without suppressing maximal efficacy—a hallmark of receptor reserve. Its selectivity for A~1~ over A~2A~ receptors facilitated precise investigations into A~1~ receptor-mediated cardiac effects and underscored the therapeutic potential of irreversible antagonists as molecular probes [9].
Table 1: Evolution of Key Irreversible A~1~ Adenosine Receptor Antagonists
Compound Name | Reactive Group | Primary Target | Affinity (K~i~, nM) | Key Application |
---|---|---|---|---|
FSCPX | Fluorosulfonylbenzoyl | A~1~ | ~1-2 (rat A~1~) | Cardiac A~1~ receptor characterization |
Xanthine Amine Congener (XAC) | Primary amine | A~1~/A~2~ | ~2 (A~1~), ~70 (A~2A~) | Affinity chromatography ligand development |
DITC-XAC | Isothiocyanate (via linker) | A~1~ | ~10-20 (A~1~) | Receptor purification & structural studies |
Xanthine derivatives constitute the most extensively explored chemical class for adenosine receptor antagonism, beginning with naturally occurring alkaloids like caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine). While these early compounds exhibit only micromolar affinity (K~i~ values typically >10,000 nM at A~1~ receptors) and minimal subtype selectivity, systematic structural modifications revealed critical structure-activity relationship principles that guided the development of high-affinity, selective antagonists [4].
Three key modifications profoundly enhanced A~1~ receptor affinity and selectivity:
The xanthine core provides an ideal platform for incorporating chemically reactive groups (warheads) via linker extensions attached primarily at the 8-position or the N¹-/N³- nitrogen atoms. This structural flexibility allows precise positioning of the warhead within the receptor binding pocket to facilitate covalent bond formation with proximal nucleophilic residues, thereby conferring irreversible binding [6] [8].
Table 2: Impact of Xanthine Structural Modifications on Adenosine Receptor Affinity
Xanthine Modification | Example Compound | A~1~ K~i~ (nM) | A~2A~ K~i~ (nM) | A~2B~ K~i~ (nM) | A~3~ K~i~ (nM) |
---|---|---|---|---|---|
Unsubstituted | Theophylline | 6,770–14,000 | 1,710–25,300 | 5,630–74,000 | >85,000 |
N¹-Propyl | 1-Propylxanthine | 13,000 | 33,000 | 360 | 2,370 |
N¹,N³-Dipropyl | 1,3-Dipropylxanthine | 700 | 6,600 | 680–1,110 | 1,940 |
C⁸-Cyclopentyl, N¹,N³-Dipropyl | DPCPX | 0.3–0.7 | 50–500 | >1,000 | >10,000 |
DITC-XAC (1-[2-Amino-5-(isothiocyanato)phenyl]-8-[4-[[[(dipropylamino)carbonyl]methyl]oxy]phenyl]xanthine) was conceived to address critical limitations in adenosine receptor research methodologies during the late 1980s and early 1990s. Two primary rationales drove its development:
Prior to the advent of molecular cloning and advanced expression techniques, purifying adenosine receptors for biochemical characterization required affinity chromatography matrices functionalized with high-affinity ligands capable of forming stable, covalent linkages with solubilized receptors. Early matrices used the reversible antagonist XAC (xanthine amine congener), but receptor leakage during washing steps compromised purity and yield. DITC-XAC incorporated a phenylisothiocyanate warhead—chemically distinct from the fluorosulfonyl groups in FSCPX—linked to the xanthine core via an aromatic spacer. This design capitalized on the nucleophilicity of lysine ε-amino groups within the receptor binding pocket, enabling formation of stable thiourea adducts upon reaction with the isothiocyanate group. The extended linker ensured the warhead could access buried nucleophilic residues without sterically hindering the xanthine pharmacophore's binding [7] [8].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4